molecular formula C25H18F3NO5 B11150581 3-benzyl-4,8-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one

3-benzyl-4,8-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one

Cat. No.: B11150581
M. Wt: 469.4 g/mol
InChI Key: AZFOAQDJTAJZJU-UHFFFAOYSA-N
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Description

3-benzyl-4,8-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with 2-nitro-4-(trifluoromethyl)phenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The resulting intermediate is then subjected to benzylation using benzyl bromide in the presence of a base like sodium hydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyl-4,8-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-7-(2-nitro-4-(trifluoromethyl)phenoxy)-2H-chromen-2-one
  • 3-benzyl-7-(cinnamyloxy)-4,8-dimethyl-2H-chromen-2-one
  • 4,8-dimethyl-7-(2-nitro-4-(trifluoromethyl)phenoxy)-2H-chromen-2-one

Uniqueness

3-benzyl-4,8-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is unique due to the presence of both benzyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C25H18F3NO5

Molecular Weight

469.4 g/mol

IUPAC Name

3-benzyl-4,8-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]chromen-2-one

InChI

InChI=1S/C25H18F3NO5/c1-14-18-9-11-21(33-22-10-8-17(25(26,27)28)13-20(22)29(31)32)15(2)23(18)34-24(30)19(14)12-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3

InChI Key

AZFOAQDJTAJZJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])CC4=CC=CC=C4

Origin of Product

United States

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